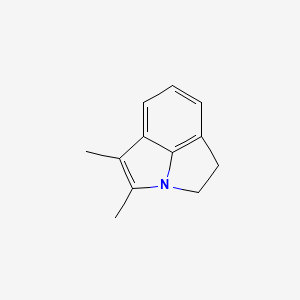
1,3-Butanedione, 1-phenyl-2-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione, 1-phenyl-2-(phenylazo)-, also known as 1-phenyl-2-(phenylazo)-1,3-butanedione, is an organic compound with the molecular formula C16H14N2O2. This compound is characterized by the presence of both a diketone and an azo group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be synthesized through the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- often involves large-scale synthesis using similar methods as described above, but with optimized conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 1-phenyl-2-(phenylazo)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The diketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced azo compounds.
Substitution: Various substituted diketones and related compounds.
Scientific Research Applications
1,3-Butanedione, 1-phenyl-2-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The diketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be compared with other similar compounds such as:
1-Phenyl-1,3-butanedione: Lacks the azo group, making it less versatile in certain reactions.
Benzoylacetone: Another diketone compound, but without the azo functionality.
Acetoacetophenone: Similar structure but different reactivity due to the absence of the azo group.
The presence of both the diketone and azo groups in 1,3-Butanedione, 1-phenyl-2-(phenylazo)- makes it unique and highly versatile in various chemical and biological applications.
Properties
CAS No. |
3701-21-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-phenyl-2-phenyldiazenylbutane-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)15(16(20)13-8-4-2-5-9-13)18-17-14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
IYQNVBHDXQWDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


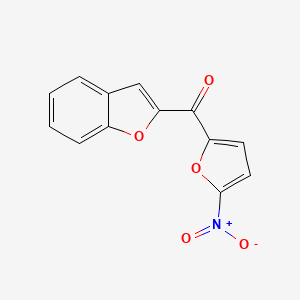
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
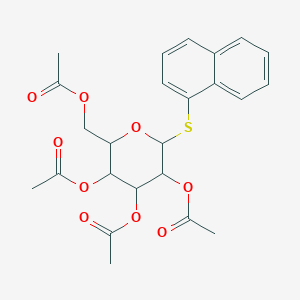
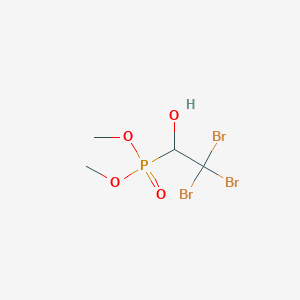
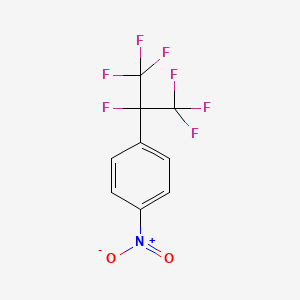
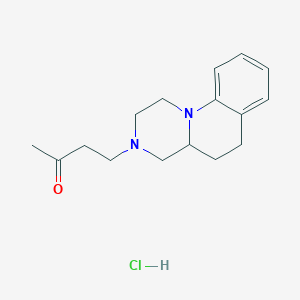
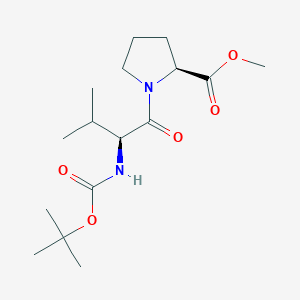
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
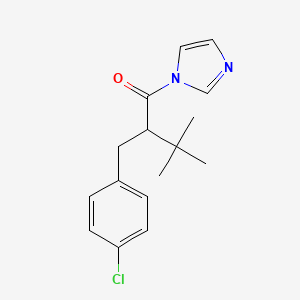
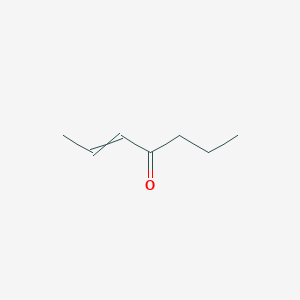
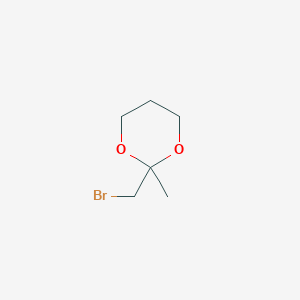
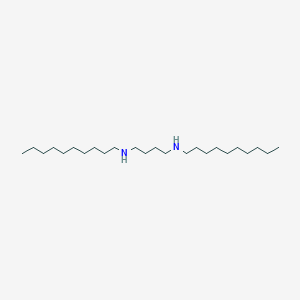
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
